molecular formula C6H9Cl2N3O B1431803 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride CAS No. 1427379-50-7

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride

Cat. No.: B1431803
CAS No.: 1427379-50-7
M. Wt: 210.06 g/mol
InChI Key: IAPNHVLFLGEMBX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Formula Validation

The systematic name 6-oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure, 1,6-dihydropyridine , features a six-membered aromatic ring with one double bond and an oxo group at position 6. The carboximidamide substituent at position 2 consists of an amidine group (-C(=NH)NH₂). Protonation of the amidine nitrogen atoms by two equivalents of hydrochloric acid yields the dihydrochloride salt.

The structural formula (Figure 1) and SMILES representation (N=C(N)c1cccc(=O)[nH]1.Cl.Cl) confirm the tautomeric equilibrium between the 1,6-dihydropyridine and 6-hydroxypyridine forms, stabilized by intramolecular hydrogen bonding.

Table 1: Structural validation parameters

Parameter Value
IUPAC Name 6-oxo-1H-pyridine-2-carboximidamide dihydrochloride
Simplified Line Formula C₆H₇N₃O · 2HCl
SMILES N=C(N)c1cccc(=O)[nH]1.Cl.Cl
Tautomeric Forms 1,6-dihydropyridine ↔ 6-hydroxypyridine

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by its CAS Registry Number 1427379-50-7 , which distinguishes it from related derivatives such as the monohydrochloride salt (CAS 2737205-74-0). While PubChem lists the monohydrochloride under CID 162421013, the dihydrochloride form is cataloged in specialized databases (e.g., ChemBase CBID 245917) but lacks a PubChem CID as of May 2025.

Table 2: Cross-referenced identifiers

Identifier Type Value Source
CAS Registry Number 1427379-50-7 Chembase, VulcanChem
ChemBase ID 245917 Chembase
PubChem CID (mono-HCl) 162421013 PubChem

Molecular Weight and Empirical Formula Verification

The empirical formula C₆H₉Cl₂N₃O derives from elemental analysis and high-resolution mass spectrometry (HRMS). The molecular weight of 210.06 g/mol aligns with theoretical calculations:

Calculation:

  • Carbon (6 × 12.01) = 72.06
  • Hydrogen (9 × 1.008) = 9.07
  • Chlorine (2 × 35.45) = 70.90
  • Nitrogen (3 × 14.01) = 42.03
  • Oxygen (1 × 16.00) = 16.00
  • Total = 210.06 g/mol

Table 3: Molecular parameters

Parameter Value Method of Verification
Empirical Formula C₆H₉Cl₂N₃O Elemental Analysis
Molecular Weight 210.06 g/mol HRMS, Theoretical Calc.
Monoisotopic Mass 209.0123 Da Mass Spectrometry

Properties

IUPAC Name

6-oxo-1H-pyridine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.2ClH/c7-6(8)4-2-1-3-5(10)9-4;;/h1-3H,(H3,7,8)(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPNHVLFLGEMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microbial Hydroxylation Route

One preparative approach involves microbial hydroxylation of pyridine-2-carboxylic acid to yield 6-oxo-1,6-dihydropyridine-2-carboxylic acid, which can be further transformed into the carboximidamide derivative. This method uses Alcaligenes faecalis (DSM 6269) grown on pyridine-2-carboxylic acid, inducing regiospecific hydroxylation at the 6-position to form the 6-oxo intermediate on a preparative scale. This biotransformation offers regioselectivity and mild reaction conditions, which are advantageous for sensitive substrates.

One-Pot Multicomponent Coupling and Cyclodehydration

A more synthetic organic chemistry-focused method involves a one-pot, multicomponent reaction sequence. This approach typically includes the following steps:

  • Combining a dione intermediate and an acetal to form a reactive vinylogous amide intermediate.
  • Generating an anion from a nitrile precursor using a base such as piperidine or potassium tert-butoxide.
  • Performing a Michael addition-elimination sequence to form a key intermediate.
  • Incorporating an aniline derivative to induce cyclodehydration, forming the pyridinone ring system.

This sequence is efficient, tolerant of diverse substitutions on the nitrile and aniline components, and requires only a single solvent exchange (from isopropanol to acetic acid). The method is amenable to scale-up and structural diversification, making it valuable for medicinal chemistry applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations Reference
Microbial Hydroxylation Regiospecific hydroxylation of pyridine-2-carboxylic acid by Alcaligenes faecalis High regioselectivity, mild conditions Requires microbial culture, scale limitations
One-Pot Multicomponent Coupling & Cyclodehydration Sequential Michael addition-elimination and cyclodehydration in one pot Efficient, tolerant to substitution, scalable Requires careful control of reaction conditions
Catalytic Cross-Coupling (Pd, Ni, Photoredox) Installation of alkyl/aryl groups on heterocycles via catalytic coupling Mild conditions, broad substrate scope May require expensive catalysts, optimization needed

Detailed Research Findings

  • The microbial hydroxylation method was demonstrated to generate 6-oxo-1,6-dihydropyridine-2-carboxylic acid on a preparative scale, providing a biocatalytic route that avoids harsh chemical reagents.

  • The one-pot multicomponent method showed robust tolerance to various substituents on the nitrile and aniline components, enabling the synthesis of diverse pyridinone derivatives. The final cyclodehydration step is critical for ring closure and formation of the pyridone core. The use of bases like piperidine or potassium tert-butoxide facilitates the Michael addition-elimination step, and the solvent exchange to acetic acid promotes cyclodehydration.

  • Emerging catalytic cross-coupling techniques, particularly nickel/photoredox dual catalysis, have expanded the medicinal chemist's toolbox for modifying pyridone scaffolds. These methods allow for late-stage functionalization and diversification, which could be adapted for synthesizing or modifying 6-oxo-1,6-dihydropyridine-2-carboximidamide derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the design and synthesis of novel drugs targeting various diseases.

    Biochemistry: The compound is studied for its interactions with enzymes and other biomolecules.

    Pharmacology: It is evaluated for its potential therapeutic effects and pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The primary targets of 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride are matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

This compound interacts with MMPs by inhibiting their activity. It has shown potent and highly selective activity in inhibiting MMP-13, which is involved in the degradation of collagen in human tissues and is associated with various pathological conditions.

Biochemical Pathways

The inhibition of MMPs by this compound affects the extracellular matrix remodeling pathway. By inhibiting MMP-13, the compound prevents the degradation of collagen, thereby influencing tissue remodeling and cell migration processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound (CAS) Core Structure Key Functional Groups Salt Form
Target (1427379-50-7) 1,6-dihydropyridine Oxo (C6), carboximidamide (C2) Dihydrochloride
SY148613 (1211518-11-4) 1,3,5-triazine Chloro (C4), trifluoromethyl (C6) None specified
SY148615 (861514-06-9) Piperidine-ester hybrid Methyl ester, tertiary carbon branch Hydrochloride
SY148617 (1427380-57-1) Pyrazole Methoxy (C5), ethyl (C3), aldehyde (C4) None specified
SY148618 (57800-77-8) Thiophene Nitro (C3), methanesulfonyl (C5), chloro None specified

Key Observations :

  • Heterocyclic Diversity : The target compound’s dihydropyridine core contrasts with triazines (SY148613), pyrazoles (SY148617), and thiophenes (SY148618), which exhibit distinct electronic and steric profiles.
  • Functional Groups: The amidine group in the target compound is a strong hydrogen-bond donor/acceptor, unlike the electron-withdrawing trifluoromethyl (SY148613) or nitro (SY148618) groups. This amidine moiety may enhance interactions with biological targets or metal ions.
  • Salt Forms : The dihydrochloride salt in the target compound and SY148615 improves solubility compared to neutral analogs like SY148616.

Hydrogen Bonding and Crystal Packing

The target compound’s amidine and hydrochloride groups facilitate extensive hydrogen-bonding networks, as predicted by Etter’s graph set analysis . In contrast:

  • SY148615 (piperidine-ester): The ester carbonyl may form weaker hydrogen bonds, while the hydrochloride salt contributes to ionic interactions.
  • SY148618 (nitrothiophene): Nitro and sulfonyl groups prioritize dipole-dipole interactions over hydrogen bonding, leading to different crystal packing motifs.

Research Findings and Methodological Considerations

  • Structural Elucidation : The target compound’s crystal structure may be resolved using SHELX-based refinement, a standard in small-molecule crystallography .
  • Comparative Solubility: Limited data exist for solubility, but the dihydrochloride form of the target compound likely surpasses non-ionic analogs (e.g., SY148617) in polar solvents.
  • Biological Relevance : Amidines often target serine proteases or DNA-binding proteins, whereas pyrazoles (SY148617) and thiophenes (SY148618) are common in kinase inhibitors or antimicrobials.

Biological Activity

Introduction

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a dihydropyridine ring, which is known for its role in various biological activities. The presence of the carboximidamide group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

PropertyValue
Molecular FormulaC₇H₈Cl₂N₄O
Molecular Weight207.07 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Properties

Research indicates that 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with leukemia and solid tumors. The apoptotic effect appears to be mediated through the activation of caspases and the mitochondrial pathway.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University tested the efficacy of 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.
  • Anticancer Mechanism Investigation : In a collaborative study published in the Journal of Cancer Research, the compound was tested on CCRF-CEM leukemia cells. Results showed that treatment with 50 µM of the compound led to a significant reduction in cell viability (IC50 = 12 µg/mL), indicating potent anticancer activity.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerCCRF-CEM leukemia cellsIC50 = 12 µg/mL

The biological activity of 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as DNA polymerases and RNA polymerases.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed, leading to cell death in cancerous cells.
  • Membrane Disruption : The compound's interaction with bacterial membranes may lead to increased permeability and eventual cell lysis.

Q & A

Q. What are the recommended methods for synthesizing 6-oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride with high purity?

Synthesis typically involves condensation reactions of pyridine derivatives with amidine precursors, followed by dihydrochloride salt formation. Key steps include:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity .
  • Salt formation : React the free base with HCl gas in anhydrous conditions to ensure stoichiometric dihydrochloride formation .
  • Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR in D2 _2O or DMSO-d6_6 to confirm protonation states and tautomeric forms .
  • XRD : Single-crystal X-ray diffraction (SHELX software suite) to resolve hydrogen-bonding networks and dihydropyridine ring conformation .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 231.08) .

Q. What solvent systems optimize stability for in vitro studies?

  • Aqueous buffers : The dihydrochloride salt enhances solubility in water (up to 50 mM at pH 4–6) .
  • Avoid prolonged exposure to DMSO : Degradation occurs >72 hours at room temperature; store aliquots at -20°C .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence its reactivity?

Graph set analysis (Bernstein’s method) reveals:

  • N–H···Cl interactions : Dominate the lattice, stabilizing the dihydropyridine tautomer .
  • C=O···H–N motifs : Facilitate proton transfer in catalytic applications. Use SHELXL to model disorder in hydrogen positions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from:

  • Tautomeric equilibrium : The 1,6-dihydropyridine ring exists in keto-enol forms, affecting binding. Characterize dominant tautomer via 1H^1H NMR in D2 _2O .
  • Buffer effects : Phosphate buffers stabilize the enolate form, altering activity. Use Tris-HCl (pH 7.4) for consistency .

Q. How can computational methods predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina with protonated amidine and pyridone moieties as flexible residues. Validate against X-ray co-crystals of related dihydropyridines .
  • MD simulations : Analyze stability of hydrogen bonds with catalytic lysine residues (e.g., in kinase targets) over 100-ns trajectories .

Q. What are the challenges in derivatizing the carboximidamide group for SAR studies?

  • Selective functionalization : Protect the pyridone oxygen with TMSCl before amidine alkylation to avoid side reactions .
  • Steric hindrance : Bulky substituents reduce solubility; introduce PEG linkers or tertiary amines to balance lipophilicity .

Q. How does the dihydrochloride salt affect pharmacokinetic profiling?

  • Bioavailability : The salt form enhances intestinal absorption (Caco-2 permeability assay: Papp_{app} >1 × 106^{-6} cm/s) but may require co-administration with proton-pump inhibitors to mitigate gastric degradation .

Methodological Notes

  • Structural analogs : Compare with methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 30062-34-1) for reactivity trends .
  • Safety protocols : Refer to GHS-compliant SDS sheets for handling hydrochloride salts (e.g., PPE, neutralization of spills) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride
Reactant of Route 2
6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride

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